1-(Dimethylphosphorylmethyl)piperidine-4-carboxylic acid;hydrochloride
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Overview
Description
1-(Dimethylphosphorylmethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2580218-55-7 . It has a molecular weight of 255.68 . It is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 1-((dimethylphosphoryl)methyl)piperidine-4-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C9H18NO3P.ClH/c1-14(2,13)7-10-5-3-8(4-6-10)9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);1H .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 255.68 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Crystal and Molecular Structure Analysis
4-Piperidinecarboxylic acid hydrochloride has been characterized through single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis. Its crystal structure at room temperature is orthorhombic, with the piperidine ring adopting a chair conformation. This study provides insights into the molecule's structural properties, contributing to the understanding of its interactions and reactivity in various scientific applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Spectroscopic Studies
Research on (R/S)-piperidine-3-carboxylic acid (P3C) forms stable hydrogen-bonded complexes, offering valuable insights into the synthesis and structural analysis of piperidine derivatives. The findings from this study can be utilized in the development of new chemical entities or materials with desired properties (Anioła et al., 2016).
Catalytic Activity and Synthesis
Fe3O4-PPCA nanoparticles have been prepared and investigated for their catalytic activity, demonstrating potential as reusable catalysts in the synthesis of organic compounds. This application is significant for developing more efficient and environmentally friendly synthetic methodologies (Ghorbani‐Choghamarani & Azadi, 2015).
Structural, Spectroscopic, and Computational Studies
Diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid have been characterized, shedding light on the structural nuances of piperidine derivatives. These studies contribute to a deeper understanding of the molecular interactions and properties of piperidine-based compounds, which can be applied across various scientific domains (Bartoszak-Adamska, Dega-Szafran, Jaskólski, & Szafran, 2011).
Safety and Hazards
This compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s structurally similar to isonipecotic acid , which is known to act as a partial agonist at the GABA A receptor .
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Result of Action
If it acts similarly to isonipecotic acid, it may modulate GABA A receptor activity, potentially influencing neurotransmission and neuronal excitability .
Properties
IUPAC Name |
1-(dimethylphosphorylmethyl)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO3P.ClH/c1-14(2,13)7-10-5-3-8(4-6-10)9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABFMHIIJSOOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CN1CCC(CC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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